molecular formula C11H8O5 B12835282 5-Methoxycoumarin-3-carboxylic acid CAS No. 81017-29-0

5-Methoxycoumarin-3-carboxylic acid

Cat. No.: B12835282
CAS No.: 81017-29-0
M. Wt: 220.18 g/mol
InChI Key: WWMUWCJDRURRHP-UHFFFAOYSA-N
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Description

Contextualization within the Coumarin (B35378) Class of Compounds

To appreciate the scientific focus on 5-Methoxycoumarin-3-carboxylic acid, it is essential to first understand the foundational importance of its parent structure, coumarin.

Overview of Coumarins as a Privileged Scaffold in Medicinal Chemistry

Coumarins, which consist of a benzene (B151609) ring fused to a pyrone ring, are a class of naturally occurring compounds that have garnered the designation of a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.netbohrium.comresearchgate.net This term reflects their ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Found in numerous plants, as well as in some fungi and bacteria, coumarins have been the subject of extensive research for their potential as anticancer, antimicrobial, anti-inflammatory, and anticoagulant agents, among other therapeutic applications. mdpi.comresearchgate.netmdpi.comnih.gov Their versatile and readily modifiable structure allows for the synthesis of a vast number of derivatives, enabling scientists to fine-tune their biological activity. mdpi.comresearchgate.net

Significance of Carboxylic Acid Functionalization at C-3 in Coumarin Research

The introduction of a carboxylic acid group at the C-3 position of the coumarin ring is a key synthetic modification that significantly influences the compound's reactivity and potential applications. ias.ac.in This functionalization makes the coumarin structure amenable to a variety of chemical transformations, including decarboxylative reactions and cyclizations, which are pivotal in the synthesis of more complex heterocyclic systems. ias.ac.inresearchgate.netresearchgate.net The carboxylic acid moiety can act as a directing group, enhancing the reactivity of the coumarin scaffold and facilitating its use in the construction of diverse molecular architectures. ias.ac.in Research has shown that the presence of a carboxylic acid at the C-3 position can be crucial for certain biological activities, such as antibacterial effects. mdpi.com

Academic Relevance of Methoxy (B1213986) Substitution in Coumarin Derivatives

The addition of a methoxy group to the coumarin framework is another area of active academic investigation. nih.govijaresm.com The position and electronic effects of the methoxy substituent can have a profound impact on the spectral, antioxidant, and protein-binding properties of the resulting derivative. bohrium.com For instance, studies on 8-methoxycoumarin (B1348513) derivatives have demonstrated their potential as anticancer agents. nih.govbohrium.commdpi.com The synthesis of various methoxy-substituted coumarins is a common strategy employed by researchers to explore structure-activity relationships and to develop compounds with enhanced or novel biological profiles. ijaresm.comnih.gov

Research Landscape and Emerging Academic Trends for this compound

The specific combination of a methoxy group at the 5-position and a carboxylic acid at the 3-position of the coumarin scaffold has given rise to a compound with a unique profile of academic interest.

Contemporary Academic Interest in this compound and its Analogs

In recent years, this compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound may act as allosteric modulators of N-methyl-D-aspartate receptors (NMDARs), which are implicated in various neurological disorders. It has also been studied for its potential as an enzyme inhibitor, specifically targeting pancreatic lipase. The synthesis of analogs, such as esters and amides of 7-methoxycoumarin-3-carboxylic acid, has been pursued to create fluorescent probes for studying cellular uptake and biological deprotection mechanisms. nih.govresearchgate.net The ongoing synthesis and evaluation of analogs with substitutions at various positions of the coumarin ring highlight the continued academic efforts to explore the therapeutic potential of this class of compounds. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81017-29-0

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

5-methoxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-8-3-2-4-9-6(8)5-7(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13)

InChI Key

WWMUWCJDRURRHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C(=O)O2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 5 Methoxycoumarin 3 Carboxylic Acid and Its Derivatives

Established Synthetic Routes for Coumarin-3-carboxylic Acids Relevant to 5-Methoxycoumarin-3-carboxylic Acid

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely employed and efficient method for the formation of the coumarin (B35378) scaffold. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, followed by intramolecular cyclization.

A prominent route to coumarin-3-carboxylic acids involves the Knoevenagel condensation of substituted salicylaldehydes with 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This reaction proceeds through the formation of a vinylidene intermediate which then undergoes an intramolecular cyclization and subsequent loss of acetone (B3395972) and carbon dioxide to yield the desired carboxylic acid. For the synthesis of this compound, the specific precursor required is 2-hydroxy-6-methoxybenzaldehyde. The reaction is typically carried out in a suitable solvent and often facilitated by a catalyst.

A variety of catalytic systems have been developed to enhance the efficiency of the Knoevenagel condensation for the synthesis of coumarin-3-carboxylic acids. These catalysts facilitate the initial condensation step and the subsequent cyclization.

Potassium Carbonate and Sodium Azide (B81097): These inorganic bases have proven to be effective catalysts for the one-pot synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid. Reactions are often carried out in water at room temperature, offering a green and practical approach. For instance, the use of potassium carbonate or sodium azide as a catalyst has been reported to give good to excellent yields of various substituted coumarin-3-carboxylic acids.

Chitosan: This biodegradable and recyclable polymer has been successfully employed as a catalyst for the efficient one-pot synthesis of coumarin-3-carboxylic acids. The reaction between substituted salicylaldehydes and Meldrum's acid proceeds under mild conditions in water or a mixture of ethanol (B145695) and water, with short reaction times and good isolated yields (77–88%) rsc.org.

Heteropolyacids: These acidic catalysts have also been utilized in the synthesis of coumarin derivatives, showcasing their utility in promoting the condensation and cyclization steps.

Table 1: Catalytic Systems in Knoevenagel Condensation for Coumarin-3-Carboxylic Acid Synthesis

CatalystReactantsSolventConditionsYield
Potassium CarbonateSubstituted Salicylaldehydes, Meldrum's AcidWaterRoom TemperatureGood to Excellent
Sodium AzideSubstituted Salicylaldehydes, Meldrum's AcidWaterRoom TemperatureGood to Excellent
ChitosanSubstituted Salicylaldehydes, Meldrum's AcidWater or Ethanol/Water75 °C77-88% rsc.org

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For the synthesis of coumarin-3-carboxylic acids, several green chemistry approaches have been established.

Room Temperature and Aqueous Media: Conducting the Knoevenagel condensation at room temperature and using water as the solvent are key aspects of green synthesis. These conditions reduce energy consumption and avoid the use of hazardous organic solvents. The use of catalysts like potassium carbonate and sodium azide is often compatible with these green conditions.

Ultrasound Irradiation: The use of ultrasound has been shown to promote the synthesis of coumarin-3-carboxylic acids, often leading to shorter reaction times and higher yields. This technique provides a non-invasive method of energy input that can accelerate chemical reactions. Ultrasound-assisted synthesis has been successfully applied to the Knoevenagel condensation of salicylaldehydes and active methylene compounds in aqueous media iau.ir.

Hydrolysis of Coumarin-3-carboxylate Ester Precursors

Other Cyclocondensation Reactions (e.g., with Diethyl Malonate)

Besides Meldrum's acid, other active methylene compounds can be used in cyclocondensation reactions to form the coumarin ring system. Diethyl malonate is a common reagent for this purpose. The reaction of a substituted salicylaldehyde, such as 2-hydroxy-6-methoxybenzaldehyde, with diethyl malonate typically requires a basic catalyst, such as piperidine, and is often carried out in a solvent like ethanol under reflux mdpi.com. This reaction first yields the corresponding ethyl coumarin-3-carboxylate, which can then be hydrolyzed to the carboxylic acid as described in the previous section. A specific example is the synthesis of ethyl 8-methoxycoumarin-3-carboxylate from 3-methoxysalicylaldehyde and diethyl malonate using triethylamine (B128534) as a catalyst in ethanol.

Table 2: Cyclocondensation of Salicylaldehydes with Diethyl Malonate

Salicylaldehyde DerivativeActive Methylene CompoundCatalystSolventProduct
2-HydroxybenzaldehydeDiethyl MalonatePiperidineEthanolEthyl coumarin-3-carboxylate mdpi.com
3-MethoxysalicylaldehydeDiethyl MalonateTriethylamineEthanolEthyl 8-methoxycoumarin-3-carboxylate

Derivatization Strategies for this compound Analogs

Modification of the Carboxylic Acid Moiety (e.g., Amidation, Esterification)

The carboxylic acid group at the C-3 position is a prime target for derivatization through common reactions such as esterification and amidation. These modifications can significantly alter the molecule's polarity, solubility, and interaction with biological targets.

Amidation: Coumarin-3-carboxylic acids can be converted to their corresponding amides by reacting with various amines. A common method involves the use of coupling agents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in the presence of a base such as Triethylamine (Et3N) to facilitate the formation of the amide bond. nih.gov This approach has been successfully used to synthesize a range of N-substituted coumarin-3-carboxamides. nih.gov

Esterification: The synthesis of coumarin-3-carboxylic acid esters is readily achieved through methods like the Steglich esterification. This reaction employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to react the carboxylic acid with an alcohol. mdpi.com Another strategy involves the preparation of a chloromethyl ester by treating the carboxylic acid with a base and chloromethyl chlorosulfate. nih.gov These ester derivatives are often synthesized to create prodrugs or to act as fluorescent probes. nih.gov

Table 1: Examples of Carboxylic Acid Moiety Modification
Reaction TypeReagentsProduct TypeReference
AmidationAmine, HATU, Et3NCoumarin-3-carboxamide nih.gov
Steglich EsterificationAlcohol, DCC, DMAPCoumarin-3-carboxylate ester mdpi.com
Chloromethyl Ester FormationBase, Chloromethyl chlorosulfateChloromethyl coumarin-3-carboxylate nih.gov

Halogenation at Specific Positions (e.g., Bromination at C-5)

The introduction of halogen atoms, particularly bromine, onto the coumarin scaffold is a key strategy for creating intermediates for further functionalization or for directly enhancing biological activity. The position of halogenation is dictated by the electronic properties of the existing substituents.

For methoxy-substituted coumarins, the position of bromination is highly regioselective. In the case of 6-methoxycoumarin, the C-5 position is identified as the exclusive site for bromination due to it having the highest electron density. cdnsciencepub.com A study on the bromination of 8-methoxycoumarin-3-carboxamide derivatives using bromine in glacial acetic acid also demonstrated successful bromination at the C-5 position. mdpi.com A common and selective reagent used for the bromination of such activated coumarins is 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD), which offers high yields and avoids side-chain bromination. cdnsciencepub.com

Table 2: Regioselective Bromination of Methoxycoumarin Derivatives
SubstratePosition of BrominationReagentReference
6-MethoxycoumarinC-5TBCHD cdnsciencepub.com
8-Methoxycoumarin-3-carboxamideC-5Br2 in Acetic Acid mdpi.com

Molecular Hybridization with Other Heterocyclic Systems

Molecular hybridization involves covalently linking the coumarin scaffold to other heterocyclic systems to create novel chemical entities with potentially synergistic or enhanced biological activities. A powerful method to achieve this is through palladium-catalyzed decarboxylative cross-coupling reactions. researchgate.netias.ac.in This strategy utilizes coumarin-3-carboxylic acids as substrates, where the carboxylic acid group is extruded as carbon dioxide during the reaction. researchgate.net

This methodology allows for the formation of a direct bond between the C-3 position of the coumarin and another heterocyclic ring. For instance, coumarin-3-carboxylic acids can be coupled with halogenated heterocycles, such as 3-bromocoumarins or 3-bromoquinolin-2(1H)-ones, to synthesize biheterocyclic compounds. ias.ac.in This reaction is typically performed with a palladium catalyst and a silver-based oxidant, demonstrating high regioselectivity at the C-3 position. ias.ac.in

Formation of Metal Complexes (e.g., Lanthanide, Silver(I) Complexes)

The oxygen atoms of the carboxylic acid and the lactone carbonyl group in coumarin-3-carboxylic acids make them excellent ligands for coordinating with metal ions. The resulting metal complexes often exhibit unique photophysical properties and enhanced biological activities compared to the free ligands. frontiersin.orgtandfonline.com

Lanthanide Complexes: Coumarin-3-carboxylic acid and its derivatives form complexes with trivalent lanthanide ions (Ln³⁺) such as Europium(III), Neodymium(III), and Lanthanum(III). nih.govresearchgate.netresearchgate.net Spectroscopic studies have shown that the lanthanide ion typically binds in a bidentate fashion through the oxygen atoms of the deprotonated carboxylic group and the adjacent lactone carbonyl group. researchgate.net These complexes are of interest for their potential applications in luminescent materials and as biological probes. nih.govresearchgate.net

Silver(I) Complexes: Silver(I) ions also form complexes with coumarin carboxylic acid derivatives. mdpi.commdpi.com The coordination mode can vary; for instance, with 2-oxo-2H-1-benzopyran-3-carboxylic acid, a bidentate chelating motif involving the carboxylate and the carbonyl oxygen atom of the coumarin ring has been observed. mdpi.com These silver complexes have garnered attention for their potential antimicrobial and antitumor properties. mdpi.comtudublin.ie

Table 3: Metal Complexes of Coumarin-3-carboxylic Acid Derivatives
Metal IonCoordination Mode (Typical)Potential ApplicationsReference
Lanthanide(III) (e.g., Eu³⁺, La³⁺)Bidentate (carboxylate and carbonyl oxygen)Luminescent materials, biological probes nih.govresearchgate.net
Silver(I) (Ag⁺)Bidentate chelatingAntimicrobial, antitumor agents mdpi.commdpi.com
Other Transition Metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺)VariesAntioxidant agents mdpi.com

O-Prenylation and Other Alkylation Strategies of Hydroxycoumarin-3-carboxylic Acids

O-prenylation is a specific type of alkylation that introduces a prenyl group (or related isoprenoid chains like geranyl or farnesyl) onto a hydroxyl substituent of the coumarin ring. This modification is particularly relevant for hydroxycoumarin-3-carboxylic acids, which can be seen as precursors to methoxy-substituted analogs. The synthesis typically involves a two-step process: first, the alkylation of a hydroxycoumarin-3-carboxylic acid ester with a prenyl bromide in the presence of a base like sodium hydride, followed by the hydrolysis of the ester group to yield the final O-prenylated 3-carboxycoumarin. semanticscholar.orgresearchgate.net This strategy increases the lipophilicity of the molecule, which can influence its biological activity. semanticscholar.org

Decarboxylation and Cross-Coupling Reactions of Coumarin-3-carboxylic Acids

The carboxylic acid group at the C-3 position of coumarins is not only a site for derivatization but also a versatile functional group that facilitates a variety of decarboxylative cross-coupling reactions. researchgate.netresearchgate.net These reactions proceed with the loss of CO₂, enabling the introduction of a wide range of substituents at the C-3 or C-4 positions of the coumarin ring. researchgate.netias.ac.in

C-3 Functionalization:

Arylation and Alkenylation: Palladium-catalyzed decarboxylative coupling reactions are widely used to introduce aryl or alkenyl groups at the C-3 position. ias.ac.in These reactions often employ aryl halides or alkenes as coupling partners.

Benzylation: Copper-catalyzed decarboxylative coupling with toluene (B28343) derivatives can be used to introduce a benzyl (B1604629) group at the C-3 position. ias.ac.in

C-4 Functionalization:

Annulation Reactions: Rhodium(III)-catalyzed annulative coupling of coumarin-3-carboxylic acids with alkynes proceeds via a carboxy-directed C4-H bond cleavage, leading to the formation of fused pyrano[3,4-c]chromene-4,5-dione derivatives. nii.ac.jp

Reductive Azaarylation: A visible light-driven, photocatalytic method allows for the reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids, yielding 4-substituted-chroman-2-ones. acs.org

These decarboxylative strategies represent an efficient and atom-economical approach to creating diverse libraries of substituted coumarins from a common precursor. researchgate.netresearchgate.net

Table 4: Overview of Decarboxylative and Cross-Coupling Reactions
Reaction TypePositionCatalyst/ConditionsSubstituent IntroducedReference
Decarboxylative ArylationC-3PalladiumAryl ias.ac.in
Decarboxylative AlkenylationC-3PalladiumAlkenyl ias.ac.in
Decarboxylative BenzylationC-3CopperBenzyl ias.ac.in
Annulative CouplingC-4Rhodium(III)Fused Pyrano-dione ring nii.ac.jp
Reductive AzaarylationC-4Visible light, PhotocatalystAzaaryl acs.org

Investigations into Biological Activities and Pharmacological Mechanisms of 5 Methoxycoumarin 3 Carboxylic Acid and Its Derivatives

Antiproferative and Anticancer Activities

The coumarin (B35378) scaffold, a fundamental heterocyclic unit found in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties, including anticancer activities. frontiersin.org Among its numerous derivatives, 5-Methoxycoumarin-3-carboxylic acid and its related compounds have been the subject of intensive research to explore their potential as antiproliferative and anticancer agents. bibliotekanauki.plbohrium.comresearchgate.net These investigations have revealed that modifications at various positions of the coumarin ring can significantly influence their cytotoxic effects against different cancer cell lines. nih.govnih.gov

Derivatives of 8-methoxycoumarin-3-carboxylic acid, in particular, have shown promising results. For instance, a series of 8-methoxycoumarin-3-carboxamides were synthesized and evaluated for their antiproliferative activity against liver cancer cells. nih.govnih.gov One derivative, compound 5, demonstrated potent inhibitory effects on the growth of HepG2 liver cancer cells, even outperforming the standard anticancer drug staurosporine (B1682477) in some studies. nih.gov Similarly, other studies have explored the cytotoxic effects of substituted coumarin-3-carboxylic acids and their nitrogen analogues, azacoumarins, against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. bibliotekanauki.plbohrium.comresearchgate.neticm.edu.pl These studies underscore the potential of this class of compounds in the development of novel anticancer therapies. nih.govbohrium.com

Cellular and Molecular Mechanisms

The anticancer effects of this compound derivatives are attributed to their ability to interfere with various cellular and molecular processes that are critical for cancer cell proliferation and survival. These mechanisms include the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of key enzymes and proteins involved in tumor growth and progression. frontiersin.orgnih.govnih.gov

A key mechanism by which coumarin derivatives exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death. nih.govfrontiersin.org This process is often mediated by the activation of caspases, a family of proteases that play a central role in the execution of the apoptotic program. nih.gov Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a critical step leading to the cleavage of various cellular substrates and ultimately, cell death. nih.govmdpi.com

Studies have shown that certain 8-methoxycoumarin-3-carboxamide derivatives can significantly increase the activity of caspase-3/7 in liver cancer cells (HepG2). nih.gov This activation of the apoptotic pathway is a crucial component of their anticancer activity. nih.gov For example, a novel 8-methoxycoumarin-3-carboxamide, referred to as compound 5, was found to potently induce apoptosis in HepG2 cells, which was supported by an increase in the pre-G1 cell population in flow cytometry analysis. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent as it eliminates cancer cells without causing significant inflammation or damage to surrounding healthy tissues. nih.gov

CompoundCell LineApoptotic EffectReference
8-methoxycoumarin-3-carboxamide derivative (compound 5)HepG2Increased Caspase-3/7 activity, significant increase in pre-G1 phase cells nih.gov
Coumarin-3-carboxylic acid derivative (compound 6)MCF-7Arrested cell cycle at G2/M phase and pre-G1 apoptosis mdpi.com
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide (compound 7)HepG-2Triggers programmed cell death by inducing necrosis and apoptosis nih.govbohrium.com

In addition to inducing apoptosis, derivatives of this compound have been shown to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. nih.govnih.gov By causing cell cycle arrest at specific checkpoints, these compounds can prevent cancer cells from replicating and dividing, thereby inhibiting tumor growth. nih.govmdpi.com

Flow cytometric analysis has revealed that certain 8-methoxycoumarin-3-carboxamide derivatives can induce cell cycle arrest at different phases. For instance, one study reported that a potent derivative, compound 5, caused a notable arrest in cell growth during the G1/S phase and also increased the percentage of cells arrested in the G2/M and pre-G1 phases in HepG2 liver cancer cells. nih.gov The G1/S checkpoint is critical for ensuring that the DNA is ready for replication, while the G2/M checkpoint ensures that the cell is ready for mitosis. nih.gov By targeting these checkpoints, the compound effectively halts the proliferation of cancer cells. nih.gov Another study on a different derivative, compound 7, showed a significant decrease in the percentage of cells in the G1 and G2/M phases, with a concurrent increase in the S phase, suggesting an interference with DNA replication and induction of DNA damage. nih.govbohrium.com

CompoundCell LineEffect on Cell CycleReference
8-methoxycoumarin-3-carboxamide derivative (compound 5)HepG2Arrest in G1/S phase, increase in G2/M and pre-G1 phases nih.gov
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide (compound 7)HepG-2Decrease in G1 and G2/M phases, increase in S phase nih.govbohrium.com
Coumarin-3-carboxylic acid derivative (compound 6)MCF-7Arrest at G2/M phase and pre-G1 apoptosis mdpi.com

Some derivatives of this compound have been found to exert their anticancer effects by interfering with DNA replication, a fundamental process for cell proliferation. nih.govbohrium.com This disruption can lead to DNA damage and subsequently trigger cell cycle arrest and apoptosis. nih.govbohrium.com

One particular N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide, identified as compound 7, was shown to interfere with DNA replication in HepG-2 liver cancer cells. nih.govbohrium.com This interference was evidenced by an increase in the percentage of cells in the S phase of the cell cycle, the phase where DNA synthesis occurs. nih.govbohrium.com This accumulation of cells in the S phase suggests that the compound may be causing DNA damage or activating DNA repair mechanisms, which can halt the cell cycle and ultimately lead to cell death. frontiersin.org The ability to disrupt the replication of cancer cell DNA is a key mechanism contributing to the antiproliferative activity of this class of compounds. nih.govbohrium.com

Microtubules, which are dynamic polymers of α- and β-tubulin, play a crucial role in various cellular processes, including cell division, motility, and intracellular transport. nih.gov The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy, as it can lead to mitotic arrest and apoptosis. nih.gov

Certain derivatives of 8-methoxycoumarin-3-carboxamide have been identified as inhibitors of β-tubulin polymerization. nih.gov For example, a potent anticancer compound, referred to as compound 5, was found to significantly inhibit β-tubulin polymerization in HepG2 cells. nih.gov This inhibitory effect on microtubule formation likely contributes to its ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis. nih.gov Molecular modeling studies have further supported these findings, suggesting a high binding affinity of this compound to the active site of the β-tubulin protein. nih.gov The dual action of inducing apoptosis through caspase activation and disrupting microtubule dynamics makes these compounds promising candidates for anticancer drug development. nih.gov

CompoundCell LineMechanismFindingReference
8-methoxycoumarin-3-carboxamide derivative (compound 5)HepG2Inhibition of β-tubulin polymerizationShowed a threefold reduction in β-tubulin polymerization concentration compared to untreated cells. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. bohrium.commdpi.com Therefore, inhibiting VEGFR2 kinase activity is a significant strategy in cancer therapy. bohrium.commdpi.com

Recent research has shown that certain N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide derivatives can act as dual inhibitors, targeting not only cancer cell proliferation but also angiogenesis through the inhibition of VEGFR2. nih.govbohrium.com One such compound, compound 7, demonstrated potent dual-inhibitory activity toward both cytochrome P450 and VEGFR2 proteins. nih.govbohrium.com This dual-action mechanism is highly advantageous in cancer treatment as it can simultaneously attack the tumor on multiple fronts. In vitro assays confirmed that this compound exhibited inhibitory activity towards the VEGFR2 protein, comparable to the known inhibitor sorafenib. bohrium.com This finding highlights the potential of these coumarin derivatives as multi-targeted anticancer agents. bohrium.commdpi.com

CompoundTargetFindingReference
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide (compound 7)VEGFR2 kinaseExhibited inhibitory activity towards VEGFR2 protein similar to sorafenib. bohrium.com
Coumarin amino acid derivative (compound 4k)VEGFR2Demonstrated promising VEGFR-2 inhibition with an IC50 value of 23.6 µM. mdpi.com
Coumarin dipeptide derivative (compound 6c)VEGFR2Showed promising VEGFR-2 inhibition with an IC50 value of 34.2 µM. mdpi.com
Modulation of Cytochrome P450 Enzymes

Coumarin and its derivatives are recognized as substrates for cytochrome P450 (P450) enzymes. nih.gov The interaction of these compounds with P450 enzymes can lead to either inhibition or inactivation, a process that is often time- and cofactor-dependent. mdpi.com The P450 superfamily, particularly families 1, 2, and 3, are crucial for the metabolism of a wide array of foreign substances. nih.gov

Research has focused on developing selective mechanism-based inhibitors for P450 enzymes involved in carcinogenesis, with several coumarin derivatives being investigated for this purpose. mdpi.com Specifically, P450s 1A1, 1A2, 1B1, 2A6, 2E1, and 3A4 are responsible for a significant portion of all bioactivation reactions catalyzed by P450s, making their inhibition a potential strategy for cancer prevention. mdpi.com

While direct studies on this compound's effect on cytochrome P450 are not extensively documented in the reviewed literature, related coumarin derivatives have been shown to be potent and selective inhibitors of specific CYP isoforms. For instance, 5-methoxycoumarin (B3053168) was identified as a potent inhibitor of CYP2A6, an enzyme involved in the metabolism of nicotine (B1678760) and various carcinogens. jst.go.jp

The inhibitory activity of coumarin derivatives is influenced by their structural characteristics. For example, the introduction of an ethynyl (B1212043) group at the 7-position of the coumarin backbone can enhance inhibitory activity towards P450s 1A1 and 1A2, while showing selectivity against P450s 2A6 and 2B1. acs.org One such derivative, 7-ethynyl-3,4,8-trimethylcoumarin, demonstrated significant mechanism-based inhibition of P450s 1A1 and 1A2. mdpi.comacs.org

Furthermore, two coumarin derivatives, 7-coumarin propargyl ether (CPE) and 7-(4-trifluoromethyl)coumarin propargyl ether (TFCPE), have been shown to be mechanism-based inactivators of P450 3A4. nih.gov The inactivation kinetics for these compounds are detailed in the table below.

CompoundK_I (μM)k_inact (min⁻¹)t_1/2 (min)
7-Coumarin propargyl ether (CPE)1120.0513.9
7-(4-Trifluoromethyl)coumarin propargyl ether (TFCPE)140.0416.5

Table 1: Inactivation parameters of CPE and TFCPE on P450 3A4 activity. nih.gov

These findings underscore the potential of coumarin derivatives to selectively modulate the activity of cytochrome P450 enzymes, a characteristic that could be harnessed for therapeutic benefit. Further investigation into this compound is warranted to determine its specific inhibitory profile against various P450 isoforms.

Differentiation Inducing Properties of Related Coumarins

Several coumarin derivatives have demonstrated the ability to induce differentiation in human neoplastic cells, offering a potentially less toxic approach to cancer therapy by encouraging malignant cells to mature and lose their proliferative capacity. conicet.gov.ar

For example, daphnetin (B354214) has been shown to exert potent anti-proliferative and differentiation effects in a human renal cell carcinoma line. conicet.gov.ar Similarly, esculetin (B1671247) and 4-methylesculetin (B191872) can induce the differentiation of HL-60 cells into mature monocytes/macrophages. conicet.gov.ar It has also been observed that esculetin can enhance the differentiation induced by retinoic acid or DMSO in HL-60 cells. conicet.gov.ar

A study on 5,7-dimethoxycoumarin revealed its differentiating effect on the HL-60 cell line and its ability to induce terminal differentiation in B16 melanoma cells. spandidos-publications.com This is supported by the observation that other coumarin derivatives, such as novobiocin, 6-nitro-7-hydroxy-coumarin, and 3,6,8-trinitro-7-hydroxycoumarin, also act as anti-proliferative and differentiation agents in human melanoma cells. spandidos-publications.com

While direct evidence for the differentiation-inducing properties of this compound is not available in the reviewed literature, the activity of structurally related polyoxygenated coumarins suggests that this is a promising area for future investigation.

Antimicrobial Properties

Antibacterial Activity of Coumarin-3-carboxylic Acid

Coumarin-3-carboxylic acid (3-CCA) has demonstrated significant broad-spectrum antibacterial activity against various plant pathogenic bacteria. frontiersin.orgnih.gov In a study evaluating its effect against 14 pathogenic bacteria, 3-CCA showed inhibition rates ranging from 31.03% to 93.11%. frontiersin.orgnih.gov

The antibacterial efficacy of 3-CCA against several bacterial species at a concentration of 100 μg/mL is presented below:

Bacterial SpeciesInhibition Rate (%)
Acidovorax citrulli90.45
Xanthomonas axonopodis pv. manihotis88.45
Ralstonia solanacearum84.39
Xanthomonas oryzae pv. oryzae83.76
Dickeya zeae82.38

Table 2: Antibacterial activity of Coumarin-3-carboxylic acid (100 μg/mL) against various plant pathogenic bacteria. frontiersin.orgnih.gov

The half-maximal effective concentration (EC₅₀) values of 3-CCA against five tested bacteria ranged from 26.64 μg/mL to 40.73 μg/mL. nih.govnih.gov

The primary mode of action for the antibacterial activity of coumarin-3-carboxylic acid involves the disruption of bacterial cell membrane integrity. frontiersin.orgnih.govnih.gov Observations from scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have shown that bacteria treated with 3-CCA exhibit a seriously wrinkled surface. frontiersin.org This is accompanied by an increase in conductivity in a dose-dependent manner, indicating leakage of intracellular contents. frontiersin.org This mechanism is a common feature of many natural bactericidal compounds. frontiersin.org

Coumarin-3-carboxylic acid has been found to effectively inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. frontiersin.orgnih.govnih.gov The inhibitory effect is concentration-dependent, with inhibition rates of 76.48% and 62.13% observed at concentrations of 100 μg/mL and 50 μg/mL, respectively, against Acidovorax citrulli. frontiersin.org

The mechanism behind this inhibition is linked to a reduction in motility and the production of extracellular exopolysaccharides (EPS). frontiersin.orgnih.gov It is also proposed that 3-CCA may interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates biofilm formation. frontiersin.orgnih.gov

Antifungal Activity of Coumarin Derivatives

Coumarin derivatives are recognized for their potential as antifungal agents, with their activity being strongly dependent on the substituents attached to the coumarin core. agriculturejournals.czcabidigitallibrary.org

For instance, the introduction of a hydroxyl group at the 7-position of the coumarin structure has been associated with antibiotic and antifungal properties. cabidigitallibrary.org A study on a coumarin derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, demonstrated its ability to inhibit both mycelial growth and conidial germination in Aspergillus species by affecting the fungal cell wall structure. nih.gov

Another study investigating a series of coumarin derivatives containing a hydrazone moiety found that some of these compounds exhibited significant antifungal activity against plant pathogens such as Alternaria alternata, with inhibition rates reaching around 70% at a concentration of 100 μg/mL. nih.gov The most potent compound in this series had an EC₅₀ value of 19.49 μg/mL and was shown to damage the morphological structure of fungal hyphae. nih.gov

The antifungal potential of coumarin derivatives makes them a subject of ongoing research for the development of new and more effective fungicides. agriculturejournals.cz

Anti-inflammatory Effects

Coumarin and its derivatives are recognized for their significant anti-inflammatory properties, which are attributed to their ability to modulate various enzymatic pathways involved in the inflammatory cascade. researchgate.netmdpi.comnih.gov These compounds can effectively reduce tissue edema and inflammation. researchgate.netnih.gov The anti-inflammatory potential of coumarins is often linked to their capacity to inhibit the synthesis of pro-inflammatory mediators. researchgate.netnih.gov

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of pro-inflammatory leukotrienes from fatty acids. nih.gov The inhibition of these enzymes, particularly 15-lipoxygenase-1 (15-LOX-1), is a key target for anti-inflammatory therapies. semanticscholar.orgnih.gov Coumarin derivatives have demonstrated significant potential as LOX inhibitors. researchgate.netnih.gov

Research into O-prenylated 3-carboxycoumarins, which are structurally related to this compound, has identified potent inhibitors of human 15-LOX-1. semanticscholar.orgnih.gov Specifically, derivatives with O-geranyl and O-farnesyl groups showed strong inhibitory activity, whereas O-allyl and O-isopentenyl derivatives were less effective. semanticscholar.orgnih.gov The most potent compound identified in one study was 5-farnesyloxy-3-carboxycoumarin, highlighting the importance of the substituent at the 5-position of the coumarin-3-carboxylic acid scaffold. semanticscholar.orgnih.gov The presence of the carboxylic acid moiety itself has been found to be important for inhibitory potency. semanticscholar.org

Below is a table detailing the inhibitory concentrations (IC₅₀) of various O-farnesyl 3-carboxycoumarin derivatives against human 15-LOX-1.

CompoundPosition of Farnesyloxy GroupIC₅₀ (μM)
5-farnesyloxy-3-carboxycoumarin 50.74
8-farnesyloxy-3-carboxycoumarin81.8
7-farnesyloxy-3-carboxycoumarin72.5
6-farnesyloxy-3-carboxycoumarin610.4

Data sourced from a study on O-prenylated 3-carboxycoumarins as 15-LOX-1 inhibitors. semanticscholar.orgnih.gov

Antioxidant Activities and Redox Modulation

Coumarins are known to be effective scavengers of reactive oxygen species (ROS), such as the stable free radical DPPH· (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radicals (·OH). researchgate.netnih.gov This free radical scavenging ability is a key aspect of their antioxidant action. researchgate.net Studies on hydroxycoumarins have indicated that their electronic properties are a major factor in their lipoxygenase inhibition potency, which is linked to their radical scavenging capacity. nih.gov The ability to neutralize these reactive species helps to prevent oxidative damage to cellular components.

Oxidative stress arises from an imbalance between the production of free radicals and the body's ability to counteract them with antioxidants. nih.gov By scavenging ROS and inhibiting lipid peroxidation, coumarins play a vital role in mitigating oxidative stress. nih.govnih.gov This action helps to protect cells and tissues from damage induced by oxidative processes, which is a contributing factor in many inflammatory conditions. nih.gov For instance, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, a related derivative, achieved a 91.0% inhibition of lipid peroxidation in one study. nih.gov

Enzyme Inhibition and Receptor Modulation

Beyond their effects on COX and LOX enzymes, coumarin derivatives have been found to modulate the activity of a range of other enzymes and cellular pathways. General studies on coumarins have reported inhibitory actions against enzymes such as acetylcholinesterase, β-secretase, and monoamine oxidase. nih.gov

Structurally related coumarin-3-carboxamide derivatives have shown binding affinity to the active site of Casein Kinase 2 (CK2), an enzyme implicated in cancer. Furthermore, some coumarin derivatives exhibit inhibitory effects on xanthine (B1682287) oxidase. bibliotekanauki.pl In other research, novel coumarin carboxamides were found to be potent inhibitors of transforming growth factor β1 (TGF-β1), a cytokine involved in cell growth and differentiation. google.com These findings underscore the broad bioactivity of the coumarin scaffold, suggesting that derivatives of this compound could potentially interact with a diverse array of biological targets.

N-Methyl-D-Aspartate Receptor (NMDAR) Modulation by Coumarin-3-carboxylic Acid Derivatives

N-Methyl-D-aspartate receptors (NMDARs) are critical ligand-gated ion channels involved in excitatory synaptic transmission in the central nervous system and are implicated in various neurological and neurodegenerative disorders. nih.govnih.gov Coumarin-3-carboxylic acid derivatives have emerged as a versatile class of NMDAR modulators, exhibiting both inhibitory and potentiating activities. nih.govnih.gov

A structure-activity relationship (SAR) study of a series of coumarin-3-carboxylic acid derivatives revealed that the parent compound, coumarin-3-carboxylic acid, has weak antagonist activity at GluN2A and GluN2C-containing NMDARs. nih.gov The introduction of substituents on the coumarin ring significantly influences the modulatory effect. For instance, the presence of a bromo or iodo group at the 6-position enhances the inhibitory activity, particularly at GluN2A-containing receptors. nih.gov Further substitution with a di-iodo or di-bromo pattern at the 6- and 8-positions was found to further increase the inhibitory effects on NMDARs. nih.govnih.gov

Interestingly, a surprising switch in activity was observed with the substitution of a methyl group at the 4-position of 6-bromocoumarin-3-carboxylic acid (UBP608), which is a negative allosteric modulator. nih.govnih.gov This modification, resulting in the compound UBP714, converted the inhibitory action into a potentiating one at recombinant GluN1/GluN2 receptors. nih.gov UBP714 was also shown to enhance NMDAR-mediated field excitatory postsynaptic potentials in the CA1 region of the hippocampus. nih.gov This finding highlights the potential for developing both potent, subunit-selective NMDAR inhibitors and potentiators from the coumarin-3-carboxylic acid template, which could be beneficial for treating conditions like neuropathic pain, epilepsy, depression, or cognitive deficits. nih.govnih.gov

Table 1: NMDAR Modulatory Activity of Coumarin-3-carboxylic Acid Derivatives

CompoundSubstitutionActivityReceptor Subunit Selectivity
Coumarin-3-carboxylic acidNoneWeak InhibitorGluN2A, GluN2C
6-Bromocoumarin-3-carboxylic acid (UBP608)6-BromoNegative Allosteric ModulatorWeakly GluN2A selective
6,8-Dibromocoumarin-3-carboxylic acid6,8-DibromoEnhanced Inhibitor-
6-Bromo-4-methylcoumarin-3-carboxylic acid (UBP714)6-Bromo, 4-MethylPotentiatorGluN1/GluN2

Monoamine Oxidase Inhibition by Coumarin-3-acyl Derivatives

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters and are important targets in the treatment of neurodegenerative and psychiatric disorders. Coumarin-3-acyl derivatives have been identified as potent and selective inhibitors of MAO isoforms. biosynth.comnih.gov

A series of coumarin-3-carboxylic acids demonstrated reversible and selective inhibition of the MAO-B isoform. biosynth.comnih.gov For example, certain derivatives displayed significant pIC50 values, indicating high inhibitory potency, with a notable selectivity for MAO-B over MAO-A. biosynth.comnih.gov The corresponding coumarin-3-acyl chlorides also exhibited high pIC50 values against both MAO-A and MAO-B, with some derivatives showing particularly strong inhibition of MAO-B. biosynth.com

Further studies on 3-carbonyl, 3-acyl, and 3-carboxyhydrazido coumarin derivatives have underscored the importance of substitution on the coumarin nucleus for biological activity and isoform selectivity. nih.gov Specifically, substitution at the C7 position of the 3-ethyl ester coumarin ring or the introduction of a hydrazido substituent at C3 were found to be crucial for developing highly potent and selective human MAO-B inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Additionally, 3-acetylcoumarin (B160212) derivatives have been investigated as inhibitors of both MAO-A and MAO-B. ias.ac.in

Table 2: MAO Inhibitory Activity of Selected Coumarin-3-acyl Derivatives

Derivative ClassKey Structural FeatureTarget IsoformPotency
Coumarin-3-carboxylic acidsUnspecifiedMAO-B (selective)High (pIC50 up to 7.76) biosynth.comnih.gov
Coumarin-3-acyl chloridesUnspecifiedMAO-A & MAO-BHigh (pIC50 up to 8.00 for MAO-B) biosynth.com
3-Ethyl ester coumarinsC7 substitutionhMAO-B (selective)Nanomolar IC50 values nih.gov
3-Carboxyhydrazido coumarinsHydrazido at C3hMAO-B (selective)Nanomolar IC50 values nih.gov

Metalloendopeptidase Inhibition

Metalloendopeptidases are a class of proteolytic enzymes that utilize a metal ion, typically zinc, in their catalytic mechanism and are involved in various physiological processes. Certain coumarin derivatives have been identified as inhibitors of these enzymes. Specifically, 7-Methoxycoumarin-3-carboxylic acid has been reported as a potent inhibitor of metalloendopeptidases. biosynth.comcymitquimica.com The inhibitory activity of coumarin derivatives against metalloproteinases has been a subject of interest, with studies exploring their potential to modulate the activity of enzymes like dipeptidyl peptidase III (DPP III), a zinc-dependent exopeptidase. frontiersin.org

Cyclic Peptide Receptor Inhibition

Cyclic peptides are an important class of therapeutic agents, and their receptors are key targets for drug development. The interaction of small molecules with these receptors can modulate their activity. 7-Methoxycoumarin-3-carboxylic acid has been described as a potent inhibitor of cyclic peptide receptors. biosynth.comcymitquimica.com This suggests that the methoxycoumarin-3-carboxylic acid scaffold could be a valuable starting point for the design of novel antagonists for this receptor class.

Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is a constitutively active, ubiquitous serine/threonine protein kinase that is involved in a wide range of cellular processes, and its aberrant activity is linked to diseases such as cancer. The coumarin moiety has been recognized as an attractive scaffold for the development of CK2 inhibitors. cardiff.ac.uk

A number of studies have demonstrated the potential of coumarin derivatives to inhibit CK2. For instance, a library of over 60 coumarins was synthesized and tested, leading to the rationalization of their structure-activity relationships. cardiff.ac.uk The most promising inhibitor from this library, 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC), was co-crystallized with CK2, providing valuable insights into its binding mode. cardiff.ac.uk Computational studies, including quantitative structure-activity relationship (QSAR) analysis, have been employed to predict the inhibitory effects of coumarin derivatives on the CK2 protein, with models showing good predictive capability. deadnet.se The design of novel coumarin derivatives has also focused on improving interactions with the hinge region of the kinase, with trifluoromethyl derivatives showing a modest improvement in potency.

Prodrug Development and Biological Probe Applications

The physicochemical properties of methoxycoumarin-3-carboxylic acid and its esters make them suitable for applications in drug delivery and as biological tools.

Design of Cell-Cleavable Protecting Groups Utilizing Methoxycoumarin-3-carboxylic Acid Esters

A significant application of methoxycoumarin-3-carboxylic acid is in the design of prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often used to improve the cellular uptake of charged molecules, such as phosphonates.

The oxymethyl ester of 7-methoxycoumarin-3-carboxylic acid has been developed as a fluorescent, cell-cleavable protecting group for phosphonates. This approach enhances the cellular delivery of species that are charged at physiological pH. Once inside the cell, the ester is cleaved, releasing the active phosphonate (B1237965) and the fluorescent 7-methoxycoumarin-3-carboxylic acid. This fluorescence allows for the quantification of cellular uptake and the real-time assessment of biological mechanisms. cymitquimica.com

An application of this strategy involved the synthesis of an analogue of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP), a phosphoantigen that activates Vγ9Vδ2 T cells. The coumarin-derived prodrug displayed potent T cell activation and allowed for a no-wash analysis of its biological deprotection, revealing rapid internalization. These findings demonstrate that such fluorescent groups can serve as both functional drug delivery tools and as valuable biological probes to study drug uptake. cymitquimica.com

Application as Fluorescent Biological Probes for Cellular Uptake and Biological Deprotection

Derivatives of coumarin-3-carboxylic acid have been successfully developed as fluorescent probes to monitor cellular processes. Specifically, an ester of 7-methoxycoumarin-3-carboxylic acid has been engineered to function as a fluorescent, cell-cleavable protecting group. nih.gov This strategy is valuable for studying the cellular uptake and subsequent biological deprotection of molecules that are charged under physiological pH, as this charge often hinders their entry into cells. nih.gov

The coumarin-based group acts as a "prodrug" moiety, masking the charged part of a target molecule. Once inside the cell, cellular enzymes cleave the ester, releasing the active molecule and the fluorescent coumarin reporter. nih.gov This release allows for the real-time assessment of drug uptake and metabolism within living cells. nih.gov Research using an analogue of the phosphoantigen HMBPP protected by this coumarin derivative demonstrated that the fluorescent group can serve as both a functional tool for drug delivery and a useful biological probe to quantify cellular uptake. nih.gov The released carboxylic acid of the coumarin itself (7-methoxycoumarin-3-carboxylic acid) was found to be non-toxic to several human cell lines at concentrations up to 100 μM. nih.govmedchemexpress.com The fluorescence of these probes is often pH-sensitive, which can be a key feature in tracking their release and location within cellular compartments. nih.gov

Enhancement of Cellular Delivery for Charged Species

The use of cell-cleavable protecting groups is a well-established strategy to improve the cellular delivery of molecules, such as phosphates and phosphonates, that carry a negative charge at physiological pH. nih.gov The 7-methoxycoumarin-3-carboxylic acid ester serves as an effective prodrug system for this purpose. nih.gov By neutralizing the charge of a phosphonate analogue, this coumarin derivative significantly enhances its ability to cross the cell membrane. nih.gov

In a study focused on T cell activation, a phosphonate analogue protected with the fluorescent coumarin ester showed potent biological activity (EC50 = 0.018 μM), far stronger than its unprotected, charged counterpart (EC50 = 23 μM). nih.gov This vast difference in potency highlights the success of the coumarin-based protecting group in delivering the active compound into the cells. The strategy allows for the rapid internalization of the prodrug, which is then metabolized to release the biologically active species. nih.gov This demonstrates that such fluorescent protecting groups are not merely labels but are functional components that enhance the cellular delivery and efficacy of charged molecules. nih.gov

Other Reported Biological Activities of Coumarin Derivatives

The coumarin scaffold is the basis for a wide array of molecules with diverse and significant pharmacological properties.

Anticoagulant Properties

While coumarin itself does not possess anticoagulant properties, it is a precursor to potent anticoagulant compounds. ajpamc.com Through fungal action, coumarin can be converted into dicoumarol, a natural anticoagulant responsible for the "sweet clover disease" in cattle. ajpamc.comwikipedia.org Synthetic derivatives, particularly those of 4-hydroxycoumarin, are widely used as oral anticoagulant drugs. wikipedia.orghu.edu.jo

These drugs, which include the well-known medication warfarin (B611796) as well as acenocoumarol (B605123) and phenprocoumon, function by inhibiting the vitamin K epoxide reductase complex. mdpi.com This inhibition disrupts the recycling of vitamin K, which is essential for the synthesis of prothrombin and other blood clotting factors. hu.edu.jo The structural features of these derivatives, such as the presence of a hydroxy group, are critical to their anticoagulant function. mdpi.com

Anti-HIV Activity

Coumarin derivatives have emerged as a versatile class of compounds with significant potential as anti-HIV agents. nih.govnih.gov Their mechanism of action is multifaceted; they have been shown to inhibit various stages of the HIV replication cycle. nih.govmdpi.com This includes the inhibition of key viral enzymes such as reverse transcriptase, protease, and integrase. nih.govnih.govijpsonline.com

The structural diversity of coumarins allows for a broad range of interactions with viral proteins and host cell factors. nih.govnih.gov Some plant-derived pyranocoumarins are noted for their ability to act through multiple mechanisms or bind to several sites, which may help in overcoming the challenge of drug resistance from viral mutations. nih.gov Both natural coumarins, like (+)-calanolide A, and various synthetic derivatives have demonstrated potent activity, making the coumarin scaffold a promising foundation for the development of new anti-HIV therapies. nih.govmdpi.com

Antihyperglycemic Potential

Coumarin and its derivatives have shown promise in the management of hyperglycemia through several distinct mechanisms. nih.gov Certain derivatives, including those of coumarin-3-carboxylic acid, have the potential to inhibit gluconeogenesis, the metabolic pathway that produces glucose in the liver. nih.gov Others may act as inhibitors of enzymes like α-glucosidase and α-amylase, which are responsible for the digestion of carbohydrates. mdpi.comtandfonline.com By slowing carbohydrate digestion, these compounds can help manage the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). mdpi.com

Furthermore, some coumarins may help treat diabetes by enhancing pancreatic function, increasing insulin (B600854) secretion, or improving insulin sensitivity. nih.govpnrjournal.com The antioxidant and anti-inflammatory properties of coumarins may also contribute to their antidiabetic effects by mitigating the oxidative stress associated with the disease. tandfonline.compnrjournal.com

Antitubercular Activity

In the face of growing drug resistance, coumarin derivatives represent a promising area of research for new antitubercular (anti-TB) agents. nih.govnih.gov These compounds are recognized for their low toxicity and diverse biological activities. nih.gov

Studies have shown that coumarins can be effective against Mycobacterium tuberculosis, including strains that are resistant to standard drugs. nih.govscispace.com For instance, the natural coumarin (+)-calanolide A has been found to inhibit the replication of the tuberculosis bacterium within infected human macrophages. scispace.com Researchers have also designed novel synthetic coumarin derivatives that specifically target essential enzymes in M. tuberculosis, such as the enoyl acyl carrier protein reductase (InhA), demonstrating potent inhibitory effects. rsc.org The versatility of the coumarin structure provides a valuable scaffold for developing next-generation anti-TB drugs. nih.govresearchgate.net

Structure Activity Relationships Sar and Computational Studies of 5 Methoxycoumarin 3 Carboxylic Acid and Its Analogs

Influence of Substituent Position and Nature on Biological Activity

The position of the methoxy (B1213986) group on the coumarin (B35378) ring is a critical determinant of biological activity. While direct comparative studies across all isomers of methoxycoumarin-3-carboxylic acid are limited, research on related analogs provides significant insights. For instance, studies on O-prenylated hydroxy-3-carboxycoumarins as inhibitors of human 15-lipoxygenase-1 (15-LOX-1) revealed a strong positional dependence. 5-farnesyloxy-3-carboxycoumarin demonstrated the most potent inhibitory activity (IC₅₀ = 0.74 μM), whereas the 6-farnesyloxy analog was the weakest inhibitor among the farnesyl derivatives (IC₅₀ = 10.4 μM). semanticscholar.orgnih.gov This highlights the strategic importance of the C-5 position for this specific activity.

Derivatives of 8-methoxycoumarin (B1348513) have been extensively studied for their anticancer properties. nih.govmdpi.com The introduction of alkoxy groups at the C-8 position has been shown to enhance anti-HIV activity. nih.gov In contrast, 7-methoxycoumarin-3-carboxylic acid has been utilized as a building block for fluorescent, cell-cleavable protecting groups for phosphonates, demonstrating its utility in drug delivery applications. nih.gov The introduction of a 7-methoxy substituent to certain coumarin-based N-Methyl-D-Aspartate (NMDA) receptor modulators had little effect on their activity profile compared to the parent compound. nih.gov These findings collectively suggest that the biological role of the methoxy group is highly dependent on its placement on the coumarin core, influencing everything from direct enzyme inhibition to suitability for bioconjugation.

Table 1: Influence of O-Farnesyl Group Position on 15-LOX-1 Inhibition This table illustrates the effect of substituent position using O-farnesyl analogs of hydroxy-3-carboxycoumarin.

CompoundIC₅₀ (μM) against 15-LOX-1
5-farnesyloxy-3-carboxycoumarin0.74
6-farnesyloxy-3-carboxycoumarin10.4
7-farnesyloxy-3-carboxycoumarin2.1
8-farnesyloxy-3-carboxycoumarin3.2
Data sourced from semanticscholar.orgnih.gov

The carboxylic acid group at the C-3 position is not merely a passive substituent; it plays an essential role in the biological activity of this coumarin class. Research has shown that this moiety is necessary for the antibacterial activity of certain coumarin derivatives. mdpi.comresearchgate.net For example, coumarin-3-carboxylic acid was the most active among a series of tested compounds against Bacillus cereus, while an analog lacking the carboxyl group at C-3 displayed no antibacterial activity. mdpi.com

Furthermore, the C-3 carboxyl group is important for antiproliferative effects. The hydrolysis of 8-methoxycoumarin-3-carboxamide to its corresponding 3-carboxylic acid led to a significant improvement in antiproliferative activity against liver cancer cells, indicating the importance of the hydrogen-bonding acceptor capability of the C-3 carbonyl for cytotoxicity. nih.gov The carboxylic acid moiety also serves as a crucial chemical handle, allowing the coumarin scaffold to act as a Michael acceptor and participate in various decarboxylative and cyclization reactions for the synthesis of complex heterocyclic systems. ias.ac.in Its presence has been noted as a key requirement for certain C-H activation reactions where unsubstituted coumarin is unreactive. ias.ac.in

This stark contrast underscores a complex interplay between the C-3 substituent (carboxamide vs. carboxylic acid) and the C-5 bromo group, which may involve factors like steric hindrance or altered electronic properties that affect target binding. nih.gov The synthesis of 5-bromo-8-methoxycoumarin-3-carboxylic acid has been well-documented, providing a key intermediate for such SAR studies. icm.edu.plicm.edu.pl In other contexts, such as NMDA receptor modulators, bromo-substitution has been shown to be well-tolerated and can enhance antagonist activity. nih.gov

Table 2: Effect of Bromination on Cytotoxicity of 8-Methoxycoumarin Analogs (HepG2 Cells)

CompoundC-3 SubstituentC-5 SubstituentIC₅₀ (µM)
8-methoxycoumarin-3-carboxamide-CONH₂H17
5-bromo-8-methoxycoumarin-3-carboxamide-CONH₂Br0.9
8-methoxycoumarin-3-carboxylic acid-COOHH5
5-bromo-8-methoxycoumarin-3-carboxylic acid-COOHBr41
Data sourced from nih.gov

The introduction of isoprenoid chains (prenyl, geranyl, farnesyl) via an ether linkage, particularly at hydroxylated positions of the coumarin core, is a key strategy for modulating biological activity. These O-substitutions are often essential for antifungal activity. mdpi.comresearchgate.net In a study on 15-LOX-1 inhibitors, the length of the O-alkyl chain was critical. O-geranyl and O-farnesyl derivatives of hydroxy-3-carboxycoumarins demonstrated potent inhibitory activity, while analogs with shorter O-allyl or O-isopentenyl chains showed no considerable inhibition. semanticscholar.orgnih.gov This suggests that the longer, more lipophilic chains are crucial for effective binding to the enzyme's active site. Prenylated and geranylated coumarins, in general, are recognized for a wide spectrum of biological activities. mdpi.com

The electronic properties of substituents on the coumarin ring play a significant role in defining the biological and chemical characteristics of the molecule. nih.gov The introduction of electron-withdrawing groups (EWGs) can enhance specific biological activities. For example, 3D-QSAR models suggest that having an appropriate electron-withdrawing group at C-8 can increase the antifungal activity of coumarin derivatives. nih.gov Similarly, SAR studies on antifungal coumarins demonstrated that the presence of EWGs like nitro (NO₂) or acetate (B1210297) groups tends to favor activity. mdpi.comresearchgate.net

However, the effect of EWGs is not universally beneficial and can be context-dependent. While EWGs at the C-3 position are often used as activating groups for synthetic transformations, rsc.org the introduction of a strongly electron-withdrawing trifluoromethyl group elsewhere on the scaffold has been shown to be detrimental to the yield of certain catalytic reactions. rsc.org This indicates a delicate balance where the electronic influence must be tailored to the specific biological target or desired chemical reaction.

Stereochemistry is a fundamental aspect of molecular recognition and biological activity. The introduction of chiral centers into the coumarin-3-carboxylic acid framework can lead to derivatives with distinct pharmacological profiles. The synthesis of esters of coumarin-3-carboxylic acid with chiral alcohols, such as menthol (B31143) and isopulegol, has been reported. mdpi.com These reactions produce diastereomeric products whose specific spatial arrangement of atoms can lead to differential binding affinities with chiral biological targets like proteins and enzymes. While specific studies detailing the induced chirality upon protein binding for 5-methoxycoumarin-3-carboxylic acid itself are not prevalent, the successful synthesis of these chiral analogs underscores the potential for developing stereoselective agents within this chemical class. mdpi.com A comprehensive structural and spectroscopic analysis of such chiral esters is considered an important step toward understanding their potential biological activity. mdpi.com

Analytical Research Methodologies for 5 Methoxycoumarin 3 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 5-Methoxycoumarin-3-carboxylic acid, providing detailed information about its atomic and molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each offer unique insights into the compound's identity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: In the proton NMR spectrum, the chemical shifts of the aromatic protons are diagnostic for the substitution pattern on the coumarin (B35378) ring. For a 5-methoxy substituted coumarin, three aromatic protons would be expected in the region of δ 7.0-7.6 ppm. rsc.org A sharp singlet for the methoxy (B1213986) group (-OCH₃) protons would typically appear around δ 3.9 ppm, and a distinct singlet for the vinylic proton at the C4 position would be observed further downfield, often above δ 8.5 ppm. bohrium.com The carboxylic acid proton is typically a broad singlet at a very high chemical shift (δ > 12 ppm), though its observation can depend on the solvent used. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the lactone and carboxylic acid groups are expected to resonate at the lowest field, typically in the range of δ 160-170 ppm. bohrium.comoregonstate.edu The carbon attached to the methoxy group (C5) and the other oxygen-linked aromatic carbon (C8a) would appear around δ 140-160 ppm. The methoxy carbon itself gives a characteristic signal around δ 56 ppm. bohrium.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals. These experiments establish correlations between protons and carbons, confirming the connectivity and finalizing the structural elucidation.

Table 1: Comparative ¹H NMR Data of Methoxycoumarin Derivatives (in DMSO-d₆)

Proton Assignment8-Methoxycoumarin-3-carboxylic acid (4a) bohrium.com2-(5-Methoxy-2-oxo-2H-chromen-3-yl) acetic acid (4) rsc.org
OCH₃3.90 (s, 3H)3.91 (s, 3H)
Aromatic-H7.32–7.43 (m, 3H)7.06–7.51 (m, 3H)
H-4 (Coumarin Ring)8.71 (s, 1H)7.95 (s, 1H)
CH₂-3.49 (s, 2H)
COOHNot explicitly reported12.49 (brs, 1H)

Table 2: Comparative ¹³C NMR Data of Methoxycoumarin Derivatives (in DMSO-d₆)

Carbon Assignment8-Methoxycoumarin-3-carboxylic acid (4a) bohrium.com2-(5-Methoxy-2-oxo-2H-chromen-3-yl) acetic acid (4) rsc.org
C=O (Carboxylic Acid)163.98169.6
C=O (Lactone)156.40161.4
Aromatic/Vinylic Carbons148.62, 146.22, 143.81, 124.74, 121.09, 118.49, 118.45, 116.20146.4, 141.9, 136.7, 123.3, 119.6, 113.8, 111.5, 101.6
OCH₃56.1656.1
CH₂-35.9

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands confirming its key structural features.

The most prominent peaks would include a very broad O-H stretch from the carboxylic acid group, typically appearing in the 2500-3300 cm⁻¹ region. libretexts.org Two strong C=O (carbonyl) stretching bands are expected: one for the lactone carbonyl around 1705-1740 cm⁻¹ and another for the carboxylic acid carbonyl, often slightly lower, around 1680-1720 cm⁻¹. bohrium.comlibretexts.org The C=C stretching vibrations of the aromatic and pyrone rings would appear in the 1500-1620 cm⁻¹ range. Additionally, C-O stretching bands for the ether and lactone groups would be visible in the 1000-1300 cm⁻¹ region. bohrium.com

Table 3: Comparative IR Data (KBr, cm⁻¹) of Methoxycoumarin Derivatives

Functional Group8-Methoxycoumarin-3-carboxylic acid bohrium.com7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid rsc.org
O-H (Carboxylic Acid)3350–2850 (broad)3453
C=O (Lactone/Carboxylic Acid)1718–1705 (broad)1736, 1691
C=C (Aromatic)1605, 15981610, 1502
C-O (Ether/Ester)1198, 10941257, 1212, 1111, 1010

Mass Spectrometry (MS, TOF-MS, EI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound is 220.18 g/mol , corresponding to the molecular formula C₁₁H₈O₅.

In high-resolution mass spectrometry (HR-MS), a key fragmentation pathway would be the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. Under Electron Ionization (EI), coumarins typically exhibit a strong molecular ion peak (M⁺). A common fragmentation pattern for the coumarin ring system is the sequential loss of carbon monoxide (CO, 28 Da). medchemexpress.com Therefore, for this compound, one would expect to see the molecular ion at m/z 220, followed by fragments corresponding to the loss of CO₂ (m/z 176) and subsequent losses of CO. Data for the isomeric 8-methoxycoumarin-3-carboxylic acid shows a molecular ion peak (M⁺) at m/z 220. bohrium.com

X-ray Crystallography for Absolute Structure Confirmation

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be mapped.

While no published crystal structure for this compound itself is currently available, the structures of related isomers like 7-methoxycoumarin-3-carboxylic acid and 8-methoxycoumarin-3-carboxylic acid have been determined. nih.govmdpi.com These studies confirm the planar nature of the coumarin ring system and provide precise bond lengths and angles, which serve as a reliable reference for the expected geometry of the 5-methoxy isomer. Obtaining a single crystal of sufficient quality would allow for the unambiguous confirmation of its molecular structure and analysis of intermolecular interactions, such as hydrogen bonding from the carboxylic acid group, in the solid state.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or biological matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Derivatization and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For coumarin-3-carboxylic acids, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid or acetic acid to ensure the carboxylic acid remains in its protonated form for better peak shape. mdpi.com

HPLC is crucial for:

Purity Assessment: Determining the purity of a synthesized batch of this compound by detecting and quantifying any impurities. A high-purity sample will show a single, sharp, symmetrical peak. adipogen.com

Reaction Monitoring: Tracking the progress of its synthesis by analyzing the consumption of reactants and the formation of the product over time.

Derivatization Analysis: Methoxycoumarin carboxylic acids are frequently used as fluorescent labeling reagents (probes) for the analysis of other molecules, such as amines or alcohols, via derivatization. aatbio.com HPLC with fluorescence detection is the standard method to separate and quantify these highly fluorescent derivatives, offering excellent sensitivity. mdpi.comaatbio.com Detection is typically performed using a UV detector, capitalizing on the strong UV absorbance of the coumarin core, or a fluorescence detector for higher sensitivity.

A study on analogous coumarin-3-carboxylic acids in rat plasma utilized an ODS2 column with a mobile phase of methanol and water, demonstrating a simple and effective method for analysis in biological samples. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions and assessing the purity of compounds, including derivatives of coumarin. umass.edu In the synthesis and purification of compounds like 7-methoxycoumarin-3-carboxylic acid and other derivatives, TLC is employed to track the conversion of reactants to products. mdpi.comosu.edu The process involves spotting a dilute solution of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate, and developing it with a suitable mobile phase (solvent system). umass.edu

The separation principle of TLC is based on the differential partitioning of compounds between the stationary and mobile phases. Silica gel is a highly polar material. umass.edu Therefore, more polar compounds in the mixture will adhere more strongly to the plate and travel shorter distances, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will travel further up the plate. This allows for the effective separation of starting materials, intermediates, and the final product based on their polarity. umass.edu For instance, the progress of amidation reactions involving coumarin-3-carboxylic acids is monitored by TLC to determine when the starting material has been fully consumed. mdpi.com

Visualization of the separated spots on the TLC plate is often necessary as most coumarin derivatives are colorless. umass.edu A common method involves using a TLC plate impregnated with a fluorescent indicator that glows under UV light. The spots of the compounds quench this fluorescence and appear as dark spots. umass.edu This non-destructive method allows for the identification and marking of the compound locations. umass.edu After purification steps, such as column chromatography or recrystallization, TLC is again used to confirm the purity of the isolated compound by verifying the presence of a single spot. osu.eduacgpubs.orgacademicjournals.org

Fluorescent Probe Applications in Biological Systems

Coumarin-3-carboxylic acid (3-CCA) and its derivatives are valuable tools in biological research due to their fluorescent properties. They serve as sensitive probes for detecting and quantifying reactive molecules within complex biological environments.

Detection of Reactive Oxygen Species (e.g., Hydroxyl Radicals) using Coumarin-3-carboxylic Acid

Coumarin-3-carboxylic acid (3-CCA) is a well-established and sensitive fluorescent probe specifically used for the detection of hydroxyl radicals (•OH), a highly reactive oxygen species (ROS). nih.govmedchemexpress.comnih.gov The parent molecule, 3-CCA, is itself non-fluorescent. nih.govnih.gov Its utility as a probe stems from its reaction with hydroxyl radicals, which results in the formation of a highly fluorescent product. medchemexpress.comnih.gov

Research has demonstrated through high-performance liquid chromatography (HPLC), pH-titration curves, and fluorescence lifetime measurements that the major fluorescent product of this reaction is 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA). nih.govallenpress.comresearchgate.net The hydroxylation occurs predominantly at the C7 position of the coumarin ring. researchgate.net This reaction provides a quantitative, sensitive, and specific method for detecting •OH generated through various means, including gamma radiation and chemical reactions like the copper-catalyzed oxidation of ascorbate (B8700270) or dithiothreitol. nih.govallenpress.comnih.gov The method is considered accurate and holds significant potential for application in biological systems to study oxidative stress. nih.govallenpress.comresearchgate.net

Table 1: Reaction of 3-CCA with Hydroxyl Radical
ProbeReactantPrimary ProductFluorescence Property
Coumarin-3-carboxylic acid (3-CCA)Hydroxyl Radical (•OH)7-hydroxycoumarin-3-carboxylic acid (7-OHCCA)Non-fluorescent probe becomes highly fluorescent upon reaction.

Real-time Kinetics Measurement of Radical Generation

A key advantage of using coumarin-3-carboxylic acid as a probe is its ability to facilitate the real-time measurement of the kinetics of hydroxyl radical generation. nih.govallenpress.comresearchgate.net As 7-OHCCA is formed, the corresponding increase in fluorescence intensity can be monitored continuously over time. This allows researchers to study the rate and pattern of •OH production as it happens.

Studies have shown that the kinetics of 3-CCA hydroxylation vary depending on the source of the radicals. When •OH is generated by gamma radiation, the kinetics are linear, indicating a steady rate of radical production. nih.govallenpress.comresearchgate.net In contrast, when radicals are generated chemically, such as through the copper-ascorbate reaction, the kinetic profile often shows a sigmoid shape. nih.govallenpress.comresearchgate.net This suggests a more complex reaction mechanism with an initial slow phase followed by a faster reaction phase. nih.govallenpress.com Analysis of these kinetics reveals that the reaction between 3-CCA and •OH is a diffusion-controlled process with a high rate constant. nih.govallenpress.comresearchgate.net

Table 2: Kinetic Data for 3-CCA Hydroxylation
ParameterValue/ObservationCitation
Rate Constant5.0 ± 1.0 x 109 M-1 s-1 nih.govresearchgate.net
Kinetic Profile (Gamma Radiation)Linear nih.govallenpress.comresearchgate.net
Kinetic Profile (Cu2+-Ascorbate Reaction)Sigmoid shape nih.govallenpress.comresearchgate.net
Fluorescence Lifetime of Product (7-OHCCA)~4 ns nih.govallenpress.comresearchgate.net

pH Sensitivity in Fluorescence Emission for Hydroxylation Site Identification

The fluorescence of hydroxylated coumarins is sensitive to pH, and this property serves as a crucial tool for identifying the specific site of hydroxylation on the coumarin ring. researchgate.net The emission spectrum of the fluorescent product formed from the reaction of 3-CCA with hydroxyl radicals can be titrated against pH. nih.govallenpress.com

Researchers have found that the pH-titration curves for the fluorescence of hydroxylated 3-CCA, measured at an emission wavelength of 450 nm (with excitation at 395 nm), are identical to those of authentic 7-hydroxycoumarin-3-carboxylic acid. nih.govallenpress.comresearchgate.net This correspondence provides strong evidence that the hydroxylation occurs at the C7 position. The titration curve for 7-OHCCA reveals a pK value of 7.4. nih.govallenpress.comresearchgate.net This pH-dependent fluorescence is a highly sensitive characteristic tied to the specific chemical structure, making it a reliable method for confirming the identity of the reaction product. researchgate.net

Future Research Directions and Therapeutic Implications of 5 Methoxycoumarin 3 Carboxylic Acid Research

Rational Design and Development of Next-Generation Coumarin (B35378) Analogues

The core structure of 5-Methoxycoumarin-3-carboxylic acid provides a versatile scaffold for the rational design of new and more potent therapeutic agents. icm.edu.pl The process of designing these next-generation coumarin analogues involves strategic modifications to the parent molecule to enhance its efficacy, selectivity, and pharmacokinetic properties.

One key approach is the modification of the carboxylic acid group at the 3-position. This functional group is a prime site for derivatization, allowing for the creation of amides, esters, and other functional groups. For instance, the conversion of the carboxylic acid to a carboxamide has been shown to improve solubility and can serve as a precursor for more complex hybrid molecules.

Another design strategy focuses on the substitution patterns on the benzene (B151609) ring of the coumarin core. The position of the methoxy (B1213986) group significantly influences the electronic distribution and steric effects of the molecule, which in turn affects its biological activity. For example, research comparing 5-methoxy and 8-methoxy derivatives has shown that these positional isomers can exhibit different levels of cytotoxicity against various cancer cell lines. icm.edu.pl

The introduction of additional substituents, such as halogens, to the coumarin framework is also a common strategy. For example, bromination at specific positions on the coumarin ring has been shown to significantly enhance the cytotoxic activity of some derivatives. nih.gov These structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications impact the biological effects of the compounds, guiding the development of analogues with improved therapeutic profiles. icm.edu.pl

Exploration of Novel Molecular Targets and Signaling Pathways

A critical area of ongoing research is the identification of novel molecular targets and the elucidation of the signaling pathways through which this compound and its derivatives exert their effects. While some targets have been identified, the full spectrum of their biological interactions remains an active area of investigation.

One of the known mechanisms of action for coumarin derivatives is the inhibition of enzymes. For instance, this compound has been studied for its ability to inhibit pancreatic lipase, an enzyme crucial for the digestion of dietary fats. By binding to the active site of this enzyme, the compound can reduce the absorption of fats, suggesting its potential as a therapeutic agent for obesity.

In the context of cancer therapy, coumarin derivatives have been found to target various components of cell signaling pathways. Some analogues have demonstrated the ability to inhibit β-tubulin polymerization, a key process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, studies have shown that certain coumarin derivatives can modulate the activity of key signaling proteins such as caspases, which are central to the apoptotic process. nih.gov For example, some 8-methoxycoumarin-3-carboxamides have been shown to significantly increase the levels of active Caspase-3/7 in liver cancer cells, indicating their pro-apoptotic potential. nih.gov

Research also points towards the involvement of coumarin derivatives in modulating N-methyl-D-aspartate (NMDA) receptors, which are implicated in a range of neurological disorders. nih.gov The ability of these compounds to act as allosteric modulators of NMDA receptors opens up possibilities for their use in treating conditions like epilepsy and schizophrenia. The structural flexibility of the coumarin scaffold allows for modifications that can fine-tune their activity at these receptors, potentially leading to the development of novel neuroprotective agents. nih.govtandfonline.com

Advanced Synthetic Approaches for Enhanced Efficiency and Sustainability (e.g., Green Chemistry)

The synthesis of this compound and its derivatives is increasingly benefiting from the adoption of advanced and sustainable synthetic methodologies. These "green chemistry" approaches aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous substances. eurekaselect.com

Traditional methods for synthesizing coumarins, such as the Pechmann, Knoevenagel, and Perkin reactions, are being adapted to align with green chemistry principles. eurekaselect.com This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions. eurekaselect.comkjscollege.comnih.gov For instance, the Knoevenagel condensation, a key step in the synthesis of many coumarin-3-carboxylic acids, has been successfully performed using water as a solvent, which is a significant improvement over traditional methods that often rely on volatile organic solvents. researchgate.neteurjchem.com

The use of alternative energy sources like microwave irradiation and ultrasound is another hallmark of green synthetic approaches for coumarin derivatives. kjscollege.comnih.gov These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. kjscollege.com For example, microwave-assisted synthesis has been employed for the rapid and efficient production of various coumarin derivatives. kjscollege.com

Catalysis also plays a crucial role in the green synthesis of coumarins. Researchers are exploring the use of heterogeneous and recyclable catalysts, such as heteropolyacids and functionalized silica (B1680970) gel, to facilitate the synthesis of coumarin-3-carboxylic acids and their derivatives. acs.orgresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, making the process more economical and environmentally friendly. researchgate.net The development of one-pot multicomponent reactions, where multiple synthetic steps are combined into a single operation, further enhances the efficiency and sustainability of coumarin synthesis. eurjchem.com

Integration of Multidisciplinary Computational and Experimental Strategies

The synergy between computational modeling and experimental validation is proving to be a powerful approach in the study of this compound and its analogues. This integrated strategy accelerates the drug discovery process by enabling the prediction of molecular properties and biological activities, which can then be confirmed through targeted experiments. nih.gov

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are widely used to predict the therapeutic potential of coumarin derivatives. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the screening of large virtual libraries of compounds to identify promising candidates. nih.gov Molecular docking simulations provide insights into how these molecules might bind to their biological targets, helping to elucidate their mechanism of action at the molecular level. nih.govdergipark.org.tr These computational studies can predict binding affinities and identify key interactions between the ligand and the active site of a protein, guiding the design of more potent and selective inhibitors. nih.gov

The predictions from these in silico studies are then used to inform and prioritize experimental investigations. For example, compounds that are predicted to have high binding affinity for a particular enzyme can be synthesized and tested in vitro to validate the computational findings. This iterative process of computational design and experimental testing allows for the rapid optimization of lead compounds.

Experimental techniques such as X-ray crystallography and NMR spectroscopy provide detailed structural information about coumarin derivatives and their interactions with biological macromolecules. This data is invaluable for refining computational models and gaining a deeper understanding of the structure-activity relationships. The integration of these multidisciplinary approaches is essential for the efficient discovery and development of new therapeutic agents based on the this compound scaffold.

Potential for Combination Therapies and Drug Repurposing

The diverse biological activities of this compound and its derivatives suggest their potential use in combination therapies and for drug repurposing. These strategies offer promising avenues for expanding the therapeutic applications of this class of compounds.

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of cancer. The rationale behind this approach is that drugs with different mechanisms of action can work synergistically to enhance efficacy and overcome drug resistance. Given that coumarin derivatives have been shown to target multiple signaling pathways involved in cancer progression, they are attractive candidates for use in combination with existing chemotherapeutic agents. mdpi.com For example, a coumarin derivative that induces apoptosis could be combined with a drug that inhibits cell proliferation to achieve a more potent anti-cancer effect.

Drug repurposing, also known as drug repositioning, involves finding new therapeutic uses for existing drugs. This approach can significantly reduce the time and cost of drug development, as the safety and pharmacokinetic profiles of the repurposed drugs are often well-established. pensoft.net Coumarin derivatives, with their broad spectrum of pharmacological properties, are prime candidates for repurposing. tandfonline.comnih.gov For instance, a coumarin derivative that was initially developed as an anti-inflammatory agent might be found to have potent antiviral or anticancer activity. nih.govpensoft.net Computational methods, such as virtual screening and molecular docking, are powerful tools for identifying potential new applications for existing coumarin-based drugs. nih.govnih.gov

The exploration of combination therapies and drug repurposing strategies for this compound and its analogues holds great promise for the development of novel and more effective treatments for a wide range of diseases.

Q & A

Q. Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₁H₈O₅
Monoisotopic mass220.037173 Da
Melting point270–290°C (similar analogs)

Basic: What safety protocols are mandatory for handling this compound in the laboratory?

Answer:

  • Engineering controls : Use fume hoods or closed systems to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) :
    • Respirators for dust control (NIOSH/EN 166 standards).
    • Gloves (nitrile or neoprene), safety goggles, and lab coats .
  • Storage : Keep in sealed containers, away from ignition sources, in dry, ventilated areas .
  • Waste disposal : Segregate waste and use certified hazardous waste handlers .

Advanced: How can researchers optimize reaction conditions to improve yield and sustainability?

Answer:

  • Solvent selection : Replace traditional organic solvents (e.g., DMF) with water or ethanol to align with green chemistry principles .
  • Catalyst screening : Test amino acids (e.g., glycine) or biocatalysts to enhance regioselectivity.
  • Temperature modulation : Lower reaction temperatures via microwave-assisted synthesis to reduce energy consumption.
  • Real-time monitoring : Use HPLC or in-situ IR to track intermediate formation and adjust parameters dynamically .

Q. Table 2: Optimization Parameters

ParameterTraditional MethodImproved Method
SolventTolueneWater
CatalystH₂SO₄Glycine
Reaction time24 hours6–8 hours

Advanced: How should researchers address contradictions in spectral data or purity assessments?

Answer:

  • Cross-validation : Compare NMR/IR data with computational models (e.g., DFT calculations) or reference libraries .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete methoxylation or esterification intermediates).
  • Crystallization studies : Recrystallize the compound in different solvents (e.g., ethanol/water mixtures) to isolate pure phases .
  • Collaborative analysis : Share raw data with specialized labs for independent verification .

Advanced: What methodologies are recommended for analyzing metabolic or degradation products of this compound?

Answer:

  • High-resolution mass spectrometry (HR-MS) : Identify degradation fragments (e.g., loss of CO₂ from the carboxylic acid group).
  • Stability testing : Expose the compound to accelerated conditions (heat, light, humidity) and monitor via TLC or UPLC .
  • Enzymatic assays : Incubate with liver microsomes to simulate metabolic pathways and detect hydroxylated or conjugated metabolites .

Basic: How should experimental data be documented to ensure reproducibility?

Answer:

  • Detailed logs : Record reaction parameters (time, temperature, solvent ratios) and deviations.
  • Raw data archiving : Save spectral files (e.g., .jdx for IR, .fid for NMR) in accessible formats.
  • Statistical analysis : Use tools like R or Python to calculate error margins and significance .

Advanced: What strategies can resolve low reactivity in methoxy-group functionalization?

Answer:

  • Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct reactivity toward the methoxy position.
  • Metal catalysis : Employ palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl modifications).
  • Microwave irradiation : Enhance reaction kinetics in stubborn steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.